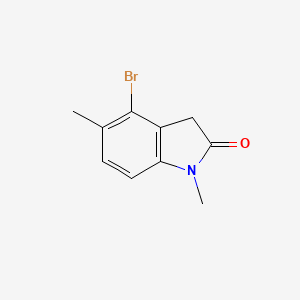
4-Bromo-1,5-dimethylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,5-dimethylindolin-2-one is an organic compound with the molecular formula C10H10BrNO.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,5-dimethylindolin-2-one typically involves the bromination of 1,5-dimethylindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1,5-dimethylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxoindolin-2-one derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1,5-dimethylindolin-2-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Substituted indolin-2-one derivatives.
Oxidation Reactions: Oxoindolin-2-one derivatives.
Reduction Reactions: 1,5-Dimethylindolin-2-one.
Applications De Recherche Scientifique
4-Bromo-1,5-dimethylindolin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Biological Studies: The compound is employed in the study of enzyme inhibition, particularly acetylcholine esterase inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Bromo-1,5-dimethylindolin-2-one involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dimethylindolin-2-one: Lacks the bromine atom and has different reactivity and biological activity.
4-Bromo-3,3-dimethylindolin-2-one: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.
4-Bromo-1-methylindolin-2-one: Another brominated indolin-2-one derivative with distinct applications and reactivity
Uniqueness
4-Bromo-1,5-dimethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
4-bromo-1,5-dimethyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-3-4-8-7(10(6)11)5-9(13)12(8)2/h3-4H,5H2,1-2H3 |
Clé InChI |
RSYXMRQUWOWSKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)N(C(=O)C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


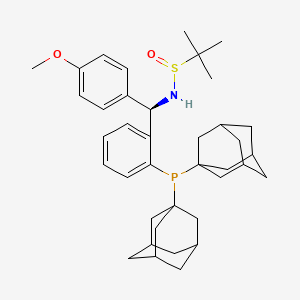
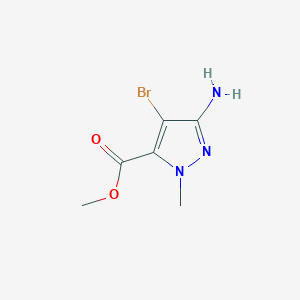
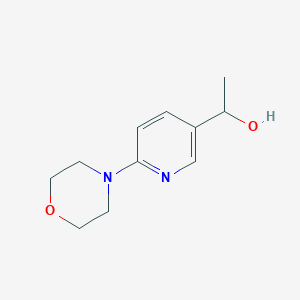
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)

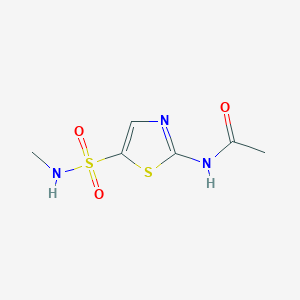

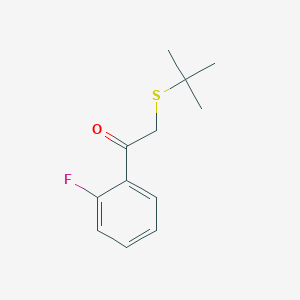

![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
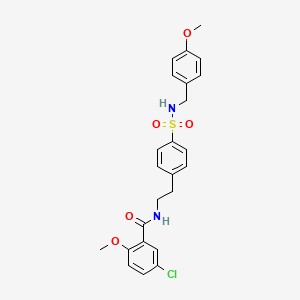

![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
